Methyl(2-methylbutyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl(2-methylbutyl)amine” is a colorless to yellowish liquid with a fishy aroma . It is also known as “2-Methylbutylamine” and has the molecular formula C5H13N .

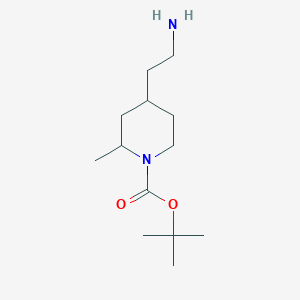

Molecular Structure Analysis

“Methyl(2-methylbutyl)amine” has a molecular weight of 87.16 . The molecular structure consists of carbon ©, hydrogen (H), and nitrogen (N) atoms .Physical And Chemical Properties Analysis

“Methyl(2-methylbutyl)amine” has a refractive index of 1.4116, a boiling point of 94-97 °C, and it is soluble in alcohols and water. The density of this compound is 0.738 g/mL at 25 °C .科学的研究の応用

Synthesis and Functionalization :

- Methyl(2-methylbutyl)amine is used in the synthesis and functionalization of amines. A study describes an expedient reductive amination process for the selective synthesis of N-methylated and N-alkylated amines, highlighting the importance of Methyl(2-methylbutyl)amine in the production of fine and bulk chemicals (Senthamarai et al., 2018).

Food Chemistry :

- In the context of food chemistry, Methyl(2-methylbutyl)amine is investigated for its formation during thermal processing of cocoa. The study revealed that certain amines, including Methyl(2-methylbutyl)amine, increase during cocoa fermentation, suggesting enzymatic formation from amino acids (Granvogl et al., 2006).

Catalysis :

- Research has explored the use of ruthenium-catalyzed reactions for the methylation of amines, including Methyl(2-methylbutyl)amine. Such processes are significant in pharmaceutical and agrochemical applications, offering environmentally friendly and efficient alternatives (Dang et al., 2015).

Chemical Physics :

- Studies in chemical physics have examined the rotation-vibration spectra of Methyl amine and its derivatives, providing insights into their molecular structures and behaviors, which is essential for understanding their applications in various chemical reactions (Gray & Lord, 1957).

Polymer Science :

- In polymer science, Methyl(2-methylbutyl)amine has been investigated for its role in the dissolution of polyaniline, a conductive polymer. The study focused on enhancing the solubility and processing of polyaniline, which is crucial for its application in electronic devices (Yang & Mattes, 1999).

Environmental Science :

- Environmental science research has explored the absorption behavior of amines, including Methyl(2-methylbutyl)amine, in the context of gas mixtures, highlighting their potential use in carbon capture and purification technologies (Lu et al., 2006).

Safety and Hazards

“Methyl(2-methylbutyl)amine” is a highly flammable liquid and vapor. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, keep away from open flames, hot surfaces and sources of ignition, and use only non-sparking tools .

特性

IUPAC Name |

N,2-dimethylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-4-6(2)5-7-3/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUSHJKMXVMILZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B2641649.png)

![1-pentyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2641650.png)

![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B2641651.png)

![Methyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2641652.png)

![N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2641653.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2641654.png)

![methyl 6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641657.png)

![2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide](/img/structure/B2641662.png)

![5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2641665.png)

![Methyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2641669.png)